molecular formula C17H16N2O5 B2599594 N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2319840-29-2

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2599594
CAS No.: 2319840-29-2
M. Wt: 328.324
InChI Key: WOVGJXXTCADEIF-UHFFFAOYSA-N
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Description

N1-(2,2-di(furan-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O5 and its molecular weight is 328.324. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures, providing a pathway to pharmaceutically important building blocks with high selectivity (Subhajit Bhunia, S. V. Kumar, D. Ma, 2017).

Biobased Polymer Synthesis

Research has explored the enzymatic polymerization of biobased rigid diols, like 2,5-Bis(hydroxymethyl)furan, with various diacid ethyl esters, leading to novel biobased furan polyesters. These polymers, having number-average molecular weights around 2000 g/mol, showcase the potential of furan derivatives in creating environmentally friendly materials with desirable physical properties (Yi Jiang et al., 2014).

Corrosion Inhibition

A study on N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl) ethyl) ethane-1,2-diamine (NNED), derived from biomass platform molecules, revealed its excellent anti-corrosion performance for carbon steel in acidic medium. The inhibitor's adsorption on steel surfaces follows the Langmuir adsorption isotherm, demonstrating the application of furan derivatives in corrosion protection (Zhanpu Chen et al., 2021).

Organic Synthesis and Functionalization

Furan derivatives have been employed in the direct oxidative carbonylation of 3-yne-1,2-diol derivatives to synthesize furan-3-carboxylic esters. This reaction, catalyzed by PdI(2)/KI under mild conditions, demonstrates the utility of furan compounds in organic synthesis, yielding high-value products through a sustainable pathway (B. Gabriele et al., 2012).

Properties

IUPAC Name

N'-[2,2-bis(furan-2-yl)ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c20-16(18-10-12-4-1-7-22-12)17(21)19-11-13(14-5-2-8-23-14)15-6-3-9-24-15/h1-9,13H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVGJXXTCADEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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